

reactivity and properties of 1,5-Dibromo-2,4-difluorobenzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1,5-Dibromo-2,4-difluorobenzene**

Cat. No.: **B1354543**

[Get Quote](#)

An In-Depth Technical Guide to **1,5-Dibromo-2,4-difluorobenzene**: Reactivity, Properties, and Applications

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of **1,5-Dibromo-2,4-difluorobenzene**, a highly versatile and reactive halogenated aromatic compound. Intended for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of facts to offer a deeper understanding of the molecule's behavior, grounded in mechanistic principles and practical laboratory applications. We will delve into its synthesis, core reactivity in transformative cross-coupling reactions, and its utility as a foundational building block in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors.

Introduction and Strategic Importance

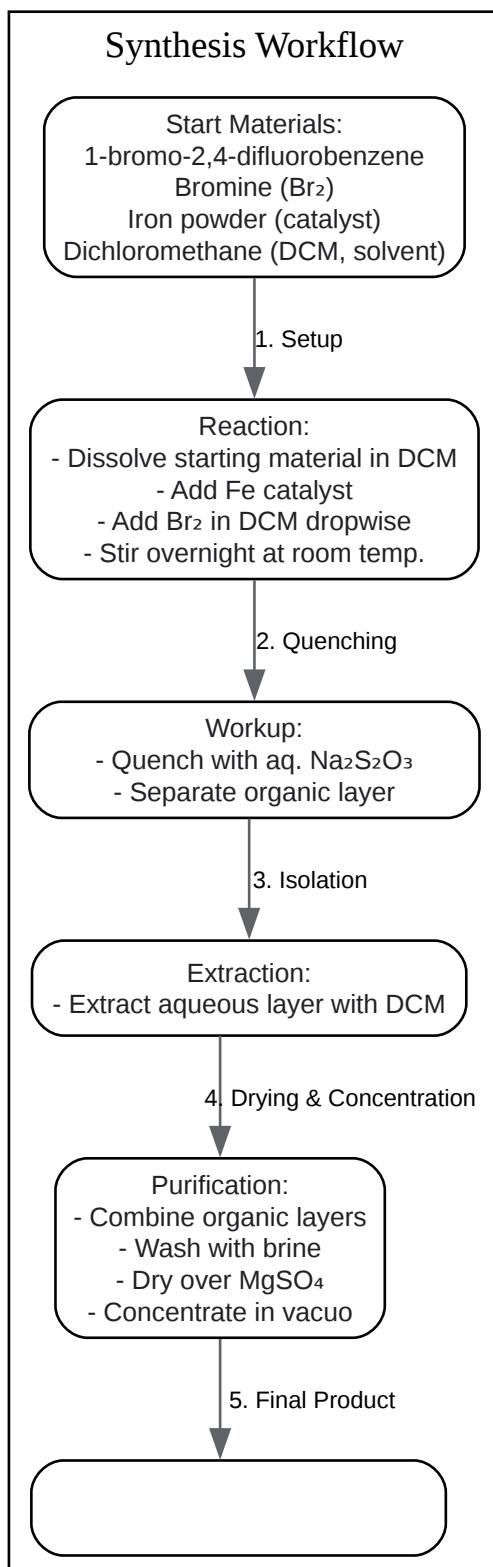
1,5-Dibromo-2,4-difluorobenzene (CAS RN: 28342-75-8) is a key synthetic intermediate whose value lies in the strategic placement of its four halogen substituents.^[1] The two bromine atoms serve as excellent leaving groups for a variety of metal-catalyzed cross-coupling reactions and as sites for halogen-metal exchange. Concurrently, the two fluorine atoms significantly influence the electronic properties of the benzene ring, enhancing metabolic stability and modulating the binding affinity of derivative molecules, a highly desirable trait in medicinal chemistry.^{[1][2]} This unique combination of reactive handles and modulating groups makes it an indispensable tool for constructing complex molecular architectures.^[1]

Physicochemical and Safety Data

A thorough understanding of a reagent's physical properties and safety profile is a prerequisite for its effective and safe use in any experimental setting. The key data for **1,5-Dibromo-2,4-difluorobenzene** are summarized below.

Property	Value	Reference
CAS Number	28342-75-8	[3]
Molecular Formula	C ₆ H ₂ Br ₂ F ₂	[3]
Molecular Weight	271.89 g/mol	[1] [3]
Appearance	White to almost white powder or lump	[1]
Melting Point	29.0 to 33.0 °C	[1]
Boiling Point	100 °C (25 Torr); 102 °C (26 mmHg)	[1]
Density	2.088 g/cm ³	
Purity	≥ 98% (GC)	[1]

Safety Profile: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:


- H315: Causes skin irritation.[\[3\]](#)
- H319: Causes serious eye irritation.[\[3\]](#)
- H335: May cause respiratory irritation.[\[3\]](#)

Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of 1,5-Dibromo-2,4-difluorobenzene

The compound is typically synthesized via the electrophilic bromination of a suitable precursor. A common and efficient method involves the direct bromination of 1-bromo-2,4-difluorobenzene.^[4] The fluorine atoms are deactivating, but the bromine atom directs the incoming electrophile to the ortho and para positions. The position para to the existing bromine is the most sterically accessible and electronically favored, leading to the desired 1,5-dibromo product.

Workflow for Synthesis

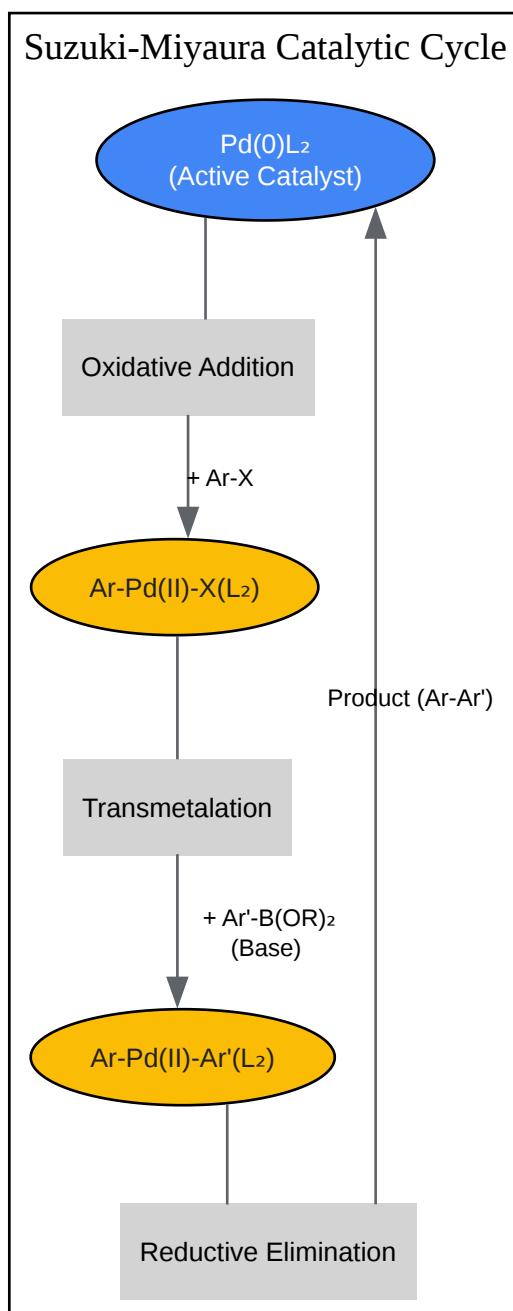
[Click to download full resolution via product page](#)

Caption: A typical laboratory workflow for the synthesis of **1,5-Dibromo-2,4-difluorobenzene**.

Detailed Experimental Protocol: Synthesis

The following is a representative protocol based on established procedures and should be adapted and optimized as necessary.[\[4\]](#)

- To a stirred solution of 1-bromo-2,4-difluorobenzene (171 mmol) in dichloromethane (100 mL), add iron powder (56 mmol) as a catalyst.
- Slowly add a solution of bromine (214 mmol) in dichloromethane (25 mL) dropwise to the suspension over a period of 30 minutes. The reaction is exothermic and may require cooling to maintain room temperature.
- Allow the reaction mixture to stir at room temperature overnight. Monitor the reaction progress by GC-MS or TLC.
- Upon completion, slowly and carefully pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate (200 mL) to quench the excess bromine. Continue stirring for 30 minutes.
- Transfer the mixture to a separatory funnel. Collect the organic layer and extract the aqueous layer with dichloromethane (3 x 80 mL).
- Combine the organic phases, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography if necessary. A typical yield for this procedure is around 86%.[\[4\]](#)

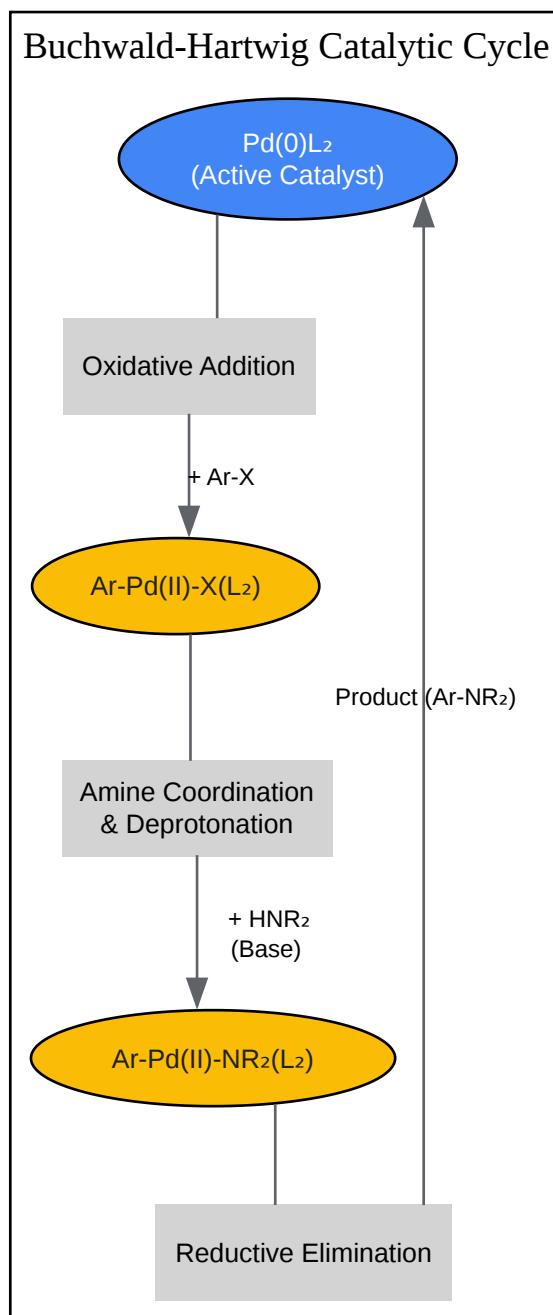

Core Reactivity: A Hub for Molecular Construction

The true utility of **1,5-dibromo-2,4-difluorobenzene** lies in its predictable and versatile reactivity. The two C-Br bonds can be functionalized sequentially or simultaneously, offering a platform for creating complex molecular scaffolds.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is the cornerstone of modern C-C and C-N bond formation, and **1,5-dibromo-2,4-difluorobenzene** is an excellent substrate for these transformations.

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron species with an organic halide.^{[5][6]} This reaction is fundamental in the synthesis of biaryls, which are prevalent structures in pharmaceuticals and liquid crystals.^{[6][7]} The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.^{[5][8]}


[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

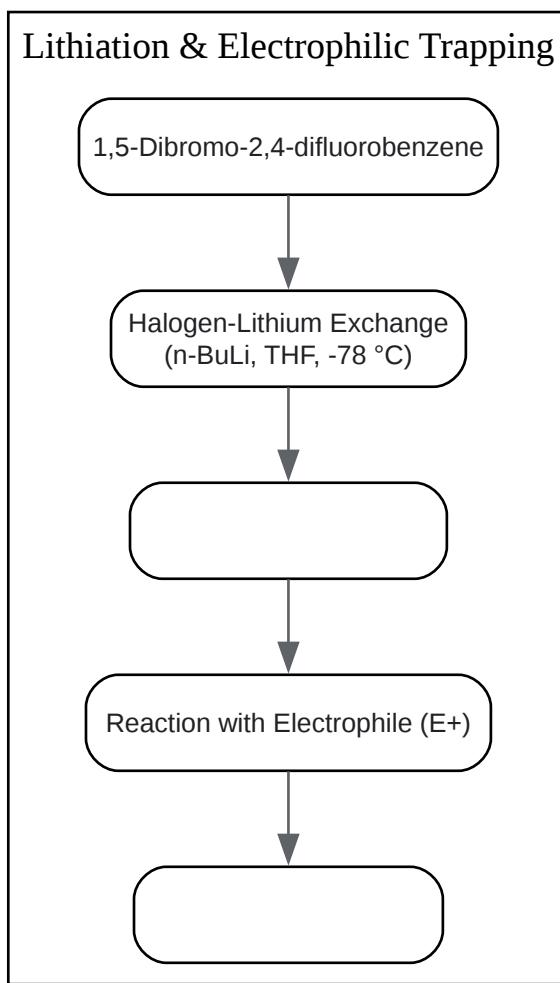
Detailed Experimental Protocol: Suzuki-Miyaura Coupling This protocol outlines a typical procedure for a Suzuki-Miyaura reaction.[\[9\]](#)

- In a pressure-rated flask equipped with a magnetic stir bar, combine **1,5-dibromo-2,4-difluorobenzene** (1.0 eq), the desired boronic acid or ester (1.1 eq for mono-coupling or 2.2 eq for di-coupling), and a base such as cesium carbonate (2.5 eq).
- Place the vessel under an inert atmosphere (Argon or Nitrogen).
- Add the solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
- Sparge the mixture with argon for 10-15 minutes to degas the solution.
- Add the palladium catalyst, for example, $\text{Pd}(\text{dppf})\text{Cl}_2$ (0.05-0.1 eq).
- Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-100 °C) overnight.
- After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
- Separate the layers, extract the aqueous phase with the organic solvent, combine the organic layers, wash with brine, dry over Na_2SO_4 , and concentrate.
- Purify the residue by flash column chromatography to obtain the desired biaryl product.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds, providing a versatile route to synthesize aryl amines.[\[10\]](#)[\[11\]](#) This reaction has become indispensable in pharmaceutical synthesis, where the aryl amine moiety is a common pharmacophore.[\[10\]](#)[\[12\]](#) The mechanism is analogous to other cross-coupling reactions, involving oxidative addition of the aryl bromide to a $\text{Pd}(0)$ complex, coordination and deprotonation of the amine, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.[\[13\]](#)[\[14\]](#)

[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.


Detailed Experimental Protocol: Buchwald-Hartwig Amination This protocol outlines a general procedure for a Buchwald-Hartwig amination.

- To an oven-dried, inert-atmosphere-flushed flask, add the palladium catalyst (e.g., $\text{Pd}_2(\text{dba})_3$), a suitable phosphine ligand (e.g., XPhos or SPhos), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide or LHMDS).
- Add **1,5-dibromo-2,4-difluorobenzene** (1.0 eq) and the desired primary or secondary amine (1.1-1.2 eq for mono-amination).
- Add an anhydrous aprotic solvent, such as toluene or dioxane.
- Heat the reaction mixture under an inert atmosphere at a temperature typically ranging from 80 °C to 110 °C until the starting material is consumed (as monitored by TLC or GC-MS).
- Cool the reaction to room temperature, quench with water or saturated aqueous NH_4Cl , and extract with an appropriate organic solvent.
- Wash the combined organic extracts with brine, dry over a drying agent (e.g., Na_2SO_4), and concentrate under reduced pressure.
- Purify the crude product by column chromatography.

Lithiation and Aryne Formation

The bromine atoms of **1,5-dibromo-2,4-difluorobenzene** are susceptible to halogen-lithium exchange upon treatment with strong organolithium bases like n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) at low temperatures.[15][16] This reaction generates a highly reactive aryllithium intermediate, which can be trapped with a wide range of electrophiles (e.g., aldehydes, ketones, CO_2 , etc.) to introduce new functional groups.

Furthermore, this lithiation can be a gateway to aryne chemistry. Elimination of lithium bromide from a 1-lithio-2-bromo intermediate can generate a highly strained and reactive 4-bromo-2,5-difluorobenzyne. This aryne can then participate in cycloaddition reactions, for example, with dienes like furan, to rapidly build molecular complexity.[17][18]

[Click to download full resolution via product page](#)

Caption: General workflow for lithiation and subsequent electrophilic trapping.

Applications in Synthesis

The versatile reactivity of **1,5-dibromo-2,4-difluorobenzene** makes it a valuable precursor in several high-value chemical industries.

- Pharmaceutical Industry: It is a building block for producing active pharmaceutical ingredients (APIs).^[1] The difluorophenyl motif is a common feature in modern drugs, contributing to improved pharmacokinetic profiles.^{[2][19]}
- Agrochemical Industry: It serves as an intermediate in the synthesis of advanced herbicides, fungicides, and pesticides, where the specific halogenation pattern can lead to enhanced

efficacy and target specificity.[\[1\]](#)

- Material Science: The compound is used to create specialty polymers, coatings, and fluorescent dyes.[\[1\]](#)[\[20\]](#) Its derivatives can be incorporated into organic electronic materials, such as in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Conclusion

1,5-Dibromo-2,4-difluorobenzene is more than just a chemical reagent; it is a strategic platform for molecular design and synthesis. Its well-defined reactive sites—the two bromine atoms—coupled with the electronically modifying fluorine atoms, provide chemists with a powerful tool for constructing complex molecules with precision and control. From the robust and reliable palladium-catalyzed cross-coupling reactions to the nuanced reactivity of organolithium intermediates, this compound offers multiple pathways to high-value products. A comprehensive understanding of its properties and reactivity, as detailed in this guide, is essential for leveraging its full potential in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbino.com]
- 3. 1,5-Dibromo-2,4-difluorobenzene | C6H2Br2F2 | CID 10564511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,5-DIBROMO-2,4-DIFLUOROBENZENE | 28342-75-8 [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 8. Yoneda Labs [yonedalabs.com]

- 9. youtube.com [youtube.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. youtube.com [youtube.com]
- 14. jk-sci.com [jk-sci.com]
- 15. growingscience.com [growingscience.com]
- 16. researchgate.net [researchgate.net]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. mdpi.com [mdpi.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. nbanno.com [nbanno.com]
- To cite this document: BenchChem. [reactivity and properties of 1,5-Dibromo-2,4-difluorobenzene]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1354543#reactivity-and-properties-of-1-5-dibromo-2-4-difluorobenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com